tert-Butyl(2-((R)-1-(((2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)carbamate
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Overview
Description
tert-Butyl(2-(®-1-(((2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features multiple functional groups, including carbamate, isoquinoline, and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-(®-1-(((2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the ethyl and methoxy groups. The final step often involves the formation of the carbamate group through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-(®-1-(((2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the isoquinoline ring may produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(2-(®-1-(((2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or neuroprotective properties.
Industry
In industry, tert-Butyl(2-(®-1-(((2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)carbamate may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl(2-(®-1-(((2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(2-(®-1-(((2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)carbamate include other isoquinoline derivatives and carbamate-containing compounds. Examples include:
- N-tert-Butoxycarbonyl-3,4-dihydroisoquinoline
- 2-(tert-Butoxycarbonylamino)-3,4-dihydroisoquinoline
Uniqueness
The uniqueness of tert-Butyl(2-(®-1-(((2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)carbamate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C36H51N3O7 |
---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1R)-1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C36H51N3O7/c1-9-22-21-38-12-10-23-16-30(42-5)32(44-7)18-26(23)28(38)14-25(22)15-29-27-19-33(45-8)31(43-6)17-24(27)11-13-39(29)34(40)20-37-35(41)46-36(2,3)4/h16-19,22,25,28-29H,9-15,20-21H2,1-8H3,(H,37,41)/t22-,25+,28-,29+/m0/s1 |
InChI Key |
AVDIGXKFDNTSGD-CRKZPIATSA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4C(=O)CNC(=O)OC(C)(C)C)OC)OC)OC)OC |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4C(=O)CNC(=O)OC(C)(C)C)OC)OC)OC)OC |
Origin of Product |
United States |
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